molecular formula C3H4LiNO2 B1603084 Lithium L-aziridine-2-carboxylate CAS No. 67413-27-8

Lithium L-aziridine-2-carboxylate

Cat. No.: B1603084
CAS No.: 67413-27-8
M. Wt: 93 g/mol
InChI Key: ZGQWDLXRNCMIHH-DKWTVANSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium L-aziridine-2-carboxylate is a chemical compound with the molecular formula C3H4LiNO2. It is a lithium salt of L-aziridine-2-carboxylic acid. This compound is known for its unique structure, which includes an aziridine ring—a three-membered nitrogen-containing ring. The aziridine ring is highly strained, making it a reactive intermediate in various chemical reactions .

Mechanism of Action

Target of Action

Lithium L-aziridine-2-carboxylate is a chiral building block . It is primarily used as a chelate ligand to form complexes with transition metal salts . These complexes can then interact with various targets depending on the specific transition metal and the environment in which the reaction takes place.

Mode of Action

The aziridine ring in this compound is highly reactive due to its strain . This reactivity allows it to undergo nucleophilic ring opening reactions . The ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring opening products after treatment with incoming nucleophiles .

Biochemical Pathways

It is known that aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These compounds enable the further construction of a variety of biologically and pharmaceutically important drugs .

Result of Action

The primary result of the action of this compound is the formation of complexes with transition metal salts . These complexes can then be used in various chemical reactions, including the synthesis of a variety of biologically and pharmaceutically important drugs .

Action Environment

The action, efficacy, and stability of this compound are highly dependent on the specific environmental conditions in which it is used. Factors such as the presence of electron-withdrawing substituents, the type of incoming nucleophiles, and the specific transition metal salts used can all influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium L-aziridine-2-carboxylate can be synthesized from N-trityl-L-aziridine-carboxylic acid benzyl ester. The synthesis involves the treatment of the ester with trifluoroacetic acid, followed by saponification with lithium hydroxide . Another method involves the nucleophilic ring opening of aziridine-2-carboxylates using various nucleophiles .

Industrial Production Methods

Chemical Reactions Analysis

Properties

IUPAC Name

lithium;(2S)-aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQWDLXRNCMIHH-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1[C@H](N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4LiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635568
Record name Lithium (2S)-aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67413-27-8
Record name Lithium (2S)-aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium L-aziridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium L-aziridine-2-carboxylate
Reactant of Route 2
Lithium L-aziridine-2-carboxylate
Reactant of Route 3
Lithium L-aziridine-2-carboxylate
Reactant of Route 4
Lithium L-aziridine-2-carboxylate
Reactant of Route 5
Lithium L-aziridine-2-carboxylate
Reactant of Route 6
Lithium L-aziridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.